2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone
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Overview
Description
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to an ethanone group, which is further connected to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products like 2-azido-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(3-fluoro-4-methoxy-5-aminophenyl)ethanone.
Oxidation: 2-Bromo-1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitro group can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is unique due to the presence of both a fluorine and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7BrFNO4 |
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Molecular Weight |
292.06 g/mol |
IUPAC Name |
2-bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H7BrFNO4/c1-16-9-6(11)2-5(8(13)4-10)3-7(9)12(14)15/h2-3H,4H2,1H3 |
InChI Key |
UBAKCXRRJTUBSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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